molecular formula C16H14N2S B3467017 3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine

3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No. B3467017
M. Wt: 266.4 g/mol
InChI Key: BYOLMMOSOOWSCY-UHFFFAOYSA-N
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Description

The compound “3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine” is a complex organic molecule that contains a pyridine ring and a thiazole ring, both of which are common structures in many biologically active compounds . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The dimethylphenyl group attached to the thiazole ring further increases the complexity and potential reactivity of the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the dimethylphenyl group, and the coupling with the pyridine ring . The exact synthetic route would depend on the specific reagents and conditions used. For example, one possible method could involve the Michael addition of N-heterocycles to chalcones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a thiazole ring, both of which are aromatic and contribute to the stability of the molecule . The dimethylphenyl group attached to the thiazole ring could potentially influence the electronic properties of the molecule and its reactivity.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be influenced by the presence of the pyridine and thiazole rings, as well as the dimethylphenyl group . The pyridine ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the pyridine and thiazole rings could contribute to its solubility in polar solvents .

Mechanism of Action

The mechanism of action of “3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine” would depend on its specific biological targets. Thiazole derivatives are known to produce a variety of biological effects, due to their structural characteristics that make it easier to bind with target molecules .

Safety and Hazards

The safety and hazards associated with “3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine” would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future research directions for “3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of its applications in various fields. Given the wide range of biological activities exhibited by thiazole derivatives , this compound could potentially be of interest in the development of new drugs or other biologically active compounds.

properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-11-5-6-13(8-12(11)2)15-10-19-16(18-15)14-4-3-7-17-9-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLMMOSOOWSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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